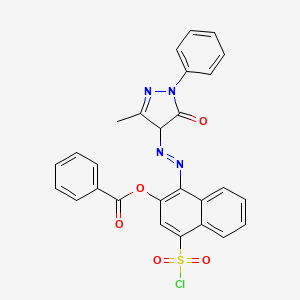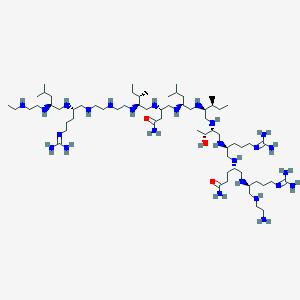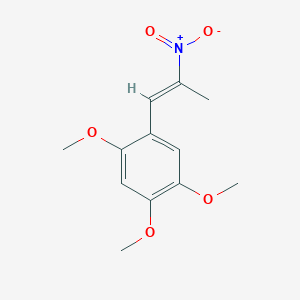
5'-Guanylic acid, monoanhydride with imidodiphosphoric acid, trisodium salt (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Guanylic acid, monoanhydride with imidodiphosphoric acid, trisodium salt (9CI) is a chemical compound known for its role as a nonhydrolyzable analog of guanosine triphosphate (GTP). This compound is often used in biochemical research due to its ability to bind and irreversibly activate G proteins in the presence of magnesium ions (Mg²⁺) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Guanylic acid, monoanhydride with imidodiphosphoric acid, trisodium salt involves the reaction of guanosine with imidodiphosphoric acid under specific conditions. The reaction typically requires a controlled environment with precise pH and temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors that maintain the necessary conditions for the reaction. Quality control measures are implemented to ensure the purity and consistency of the product .
Análisis De Reacciones Químicas
Types of Reactions
5’-Guanylic acid, monoanhydride with imidodiphosphoric acid, trisodium salt undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where one functional group is replaced by another.
Complex Formation: It forms complexes with metal ions, particularly magnesium ions, which are crucial for its biological activity.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include magnesium chloride (MgCl₂) and other metal salts. The reactions are typically carried out in aqueous solutions with controlled pH and temperature .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, in the presence of magnesium ions, it forms stable complexes that are essential for its biological functions .
Aplicaciones Científicas De Investigación
5’-Guanylic acid, monoanhydride with imidodiphosphoric acid, trisodium salt has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5’-Guanylic acid, monoanhydride with imidodiphosphoric acid, trisodium salt involves its ability to bind to G proteins and activate them irreversibly. This activation occurs in the presence of magnesium ions, which facilitate the binding process. The activated G proteins then stimulate adenylate cyclase, leading to the production of cyclic adenosine monophosphate (cAMP), a key signaling molecule .
Comparación Con Compuestos Similares
Similar Compounds
Guanosine 5’-[β,γ-imido]triphosphate: Another nonhydrolyzable analog of GTP with similar properties.
Guanosine 5’-[β,γ-methylene]triphosphate: A compound with a similar structure but different reactivity and stability.
Uniqueness
5’-Guanylic acid, monoanhydride with imidodiphosphoric acid, trisodium salt is unique due to its high stability and irreversible activation of G proteins. This makes it a valuable tool in biochemical and molecular biology research, providing insights into the mechanisms of signal transduction and protein synthesis .
Propiedades
Fórmula molecular |
C10H14N6Na3O13P3 |
|---|---|
Peso molecular |
588.14 g/mol |
Nombre IUPAC |
trisodium;[[3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-[[hydroxy(oxido)phosphoryl]amino]phosphinate |
InChI |
InChI=1S/C10H17N6O13P3.3Na/c11-10-13-7-4(8(19)14-10)12-2-16(7)9-6(18)5(17)3(28-9)1-27-32(25,26)29-31(23,24)15-30(20,21)22;;;/h2-6,9,17-18H,1H2,(H,25,26)(H2,11,14,19)(H4,15,20,21,22,23,24);;;/q;3*+1/p-3 |
Clave InChI |
IAURIZQGLIFOTP-UHFFFAOYSA-K |
SMILES canónico |
C1=NC2C(=O)NC(=N)N=C2N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(NP(=O)(O)[O-])[O-])O)O.[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)benzo[b][1]benzazepine](/img/structure/B12351250.png)



![2-Cyano-N-(2-hydroxy-1,1-dimethylethyl)-3-[3-(3,4,5-trimethoxyphenyl)-1H-indazol-5-yl]-2-propenamide](/img/structure/B12351263.png)
![3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B12351270.png)


![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidene-1,3-diazinan-4-one](/img/structure/B12351277.png)



![benzyl N-[1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-6-(propanoylamino)hexan-2-yl]carbamate](/img/structure/B12351289.png)
![4-[(5-Methylpyrazolidin-3-YL)amino]-2-phenylphthalazin-1-one](/img/structure/B12351301.png)
